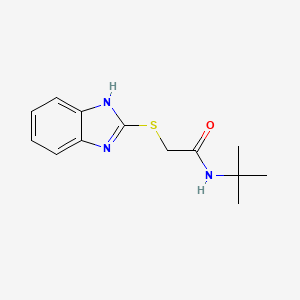

![molecular formula C16H15N3O2 B5571906 4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds typically involves multi-step chemical reactions, starting from commercially available reagents. For example, the synthesis of a fused, tricyclic pyridine-based energetic material involved azidonation and ring closure reactions, highlighting the complexity and the efficiency of synthetic strategies in producing compounds with desired properties (Ma et al., 2018).

Molecular Structure Analysis

The determination of the molecular structure of such compounds is crucial for understanding their properties and potential applications. Single X-ray diffraction is a common technique used for this purpose, providing detailed information about the crystal structure and molecular geometry (Ma et al., 2018).

Chemical Reactions and Properties

Compounds containing oxadiazole and pyridine units can participate in various chemical reactions, forming new compounds with diverse properties. The reactivity is often influenced by the presence of functional groups and the overall molecular structure, enabling the synthesis of a wide range of derivatives for different applications.

Physical Properties Analysis

The physical properties of such compounds, including their thermal behavior and stability, are of significant interest. For instance, certain pyridine-based materials demonstrate surprisingly high density and low thermal stability, which are important factors for their potential use in energetic materials (Ma et al., 2018).

科学的研究の応用

Antibacterial Activity and Mechanisms

One area of research focuses on the design and synthesis of 1,3,4-oxadiazole derivatives for antibacterial applications. For instance, Song et al. (2017) synthesized various 1,3,4-oxadiazole thioether derivatives and evaluated their antibacterial activities against Xanthomonas oryzae pv. oryzae. They discovered that these compounds exhibited significant inhibitory effects, with one compound demonstrating superior efficacy compared to a commercial agent. Proteomic analysis revealed alterations in protein expression involved in purine metabolism, suggesting a potential mechanism of action (Song et al., 2017).

Material Science Applications

In material science, compounds containing the oxadiazole moiety, similar to the compound , have been explored for their thermal stability and electronic properties. Mansoori et al. (2012) synthesized thermally stable polyimides containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility in polar solvents and thermal behavior, indicating potential applications in high-performance materials (Mansoori et al., 2012).

Anticancer Agents

Compounds bearing the 1,3,4-oxadiazole unit have also been studied for their potential as anticancer agents. Redda and Gangapuram (2007) synthesized 1,3,4-oxadiazolyl tetrahydropyridines and evaluated their anti-cancer activities, showing promising results against breast cancer cell lines. This research highlights the therapeutic potential of oxadiazole derivatives in oncology (Redda & Gangapuram, 2007).

Electronic and Photonic Applications

The electronic and photonic properties of oxadiazole derivatives have been explored for their applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. For instance, Shih et al. (2015) studied m-terphenyl oxadiazole derivatives for their high electron mobility and efficiency as electron-transporting and exciton-blocking materials in OLEDs. Their work demonstrates the utility of oxadiazole derivatives in enhancing the performance and efficiency of OLEDs (Shih et al., 2015).

特性

IUPAC Name |

5-[(2,4-dimethylphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-11-3-4-14(12(2)9-11)20-10-15-18-16(19-21-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWWEXBFIGKSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=NC(=NO2)C3=CC=NC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{5-[(2,4-Dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methoxyphenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5571827.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}benzenesulfonamide](/img/structure/B5571836.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![(3S)-N,N-dimethyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}azepan-3-amine](/img/structure/B5571844.png)

![N-{[1-(2,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5571854.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)

![(3,5-dimethylisoxazol-4-yl){4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}acetic acid](/img/structure/B5571876.png)

![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)

![3-(benzyloxy)-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5571891.png)